3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride
Description
Structural Characteristics and Nomenclature
The structural architecture of this compound centers around a five-membered heterocyclic ring containing three nitrogen atoms positioned at the 1, 2, and 4 positions. The base compound exhibits the International Union of Pure and Applied Chemistry Standard InChI designation as InChI=1S/C3H4ClN3/c1-2-5-3(4)7-6-2/h1H3,(H,5,6,7), with the corresponding InChIKey AEDKVRCTAMEXHJ-UHFFFAOYSA-N. The canonical Simplified Molecular Input Line Entry System representation appears as CC1=NC(=NN1)Cl, indicating the specific connectivity pattern within the triazole framework.
The nomenclature follows systematic chemical naming conventions, with the compound officially designated as 1H-1,2,4-triazole, 3-chloro-5-methyl- according to Chemical Abstracts Service registry standards. Alternative nomenclature includes s-triazole, 3-chloro-5-methyl-, reflecting historical naming practices. The molecular structure demonstrates tautomeric equilibrium between the 1H and 4H forms, with the 1H-1,2,4-triazole tautomer exhibiting greater thermodynamic stability.
The substitution pattern significantly influences the electronic distribution within the triazole ring system. The electron-withdrawing chlorine atom at position 3 creates π-deficiency at adjacent carbon atoms, enhancing susceptibility to nucleophilic attack. Conversely, the methyl group at position 5 provides electron density through hyperconjugative effects, creating a balanced electronic environment that facilitates diverse chemical transformations.
Historical Development and Discovery
The historical development of 3-chloro-5-methyl-1H-1,2,4-triazole traces back to systematic investigations of triazole chemistry conducted throughout the mid-twentieth century. Early research documented in Russian Journal of Organic Chemistry by Kurenkov, Pevzner, and Trubitsin in 1995 provided foundational synthetic methodologies for this compound class. These pioneering studies established fundamental synthetic routes and characterized essential properties that continue to influence contemporary research approaches.
The evolution of triazole chemistry gained significant momentum following recognition of their pharmaceutical potential. Research documented that 1,2,4-triazole derivatives serve as key structural components in numerous biologically active molecules, leading to intensified investigation of substituted variants. The systematic exploration of chlorinated and methylated triazole derivatives emerged from efforts to optimize biological activity profiles and enhance synthetic accessibility.
Contemporary synthetic methodologies have evolved to incorporate advanced techniques including copper-catalyzed synthesis, microwave-assisted methods, and base-catalyzed synthetic strategies. These developments reflect ongoing efforts to improve yields, reduce reaction times, and enhance the overall efficiency of triazole synthesis. The progression from traditional thermal methods to modern catalytic approaches demonstrates the continued relevance of these heterocyclic systems in pharmaceutical and industrial applications.
Role in Heterocyclic Chemistry
The significance of this compound within heterocyclic chemistry stems from its dual nature as both a synthetic intermediate and a pharmacologically relevant scaffold. The triazole ring system exhibits exceptional versatility in chemical transformations, supporting both electrophilic and nucleophilic substitution reactions under appropriate conditions. The high electron density concentrated at nitrogen atoms facilitates electrophilic substitution exclusively at these positions, while the π-deficient carbon atoms readily undergo nucleophilic attack.
Research indicates that triazole derivatives demonstrate remarkable utility in medicinal chemistry applications, particularly as antifungal agents, enzyme inhibitors, and anticancer compounds. The structural features of 3-chloro-5-methyl-1H-1,2,4-triazole contribute to its effectiveness as a pharmaceutical intermediate, with the chlorine substituent providing a reactive site for further functionalization. Studies have documented that triazole compounds interact with various enzymes and receptors through hydrogen bonding and coordination with metal ions in active sites.
The compound serves as a crucial building block in the synthesis of more complex heterocyclic systems. Recent research has demonstrated its utility in constructing spiro-type triazoles, triazolothiadiazines, and other fused ring systems that exhibit enhanced biological activity. The versatility of the triazole scaffold enables the development of diverse chemical libraries for drug discovery applications, with modifications at the 3 and 5 positions providing opportunities for structure-activity relationship optimization.
The mechanistic pathways involving triazole intermediates demonstrate sophisticated coordination chemistry principles. The nitrogen atoms within the triazole ring serve as potential coordination sites for metal catalysts, enabling the formation of metallacyclic intermediates that facilitate various transformations. This coordination capability extends the utility of triazole derivatives beyond traditional organic synthesis into organometallic and catalytic applications.
Properties
IUPAC Name |
3-chloro-5-methyl-1H-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3.ClH/c1-2-5-3(4)7-6-2;/h1H3,(H,5,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGZMVLMQMTHEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring structure composed of three nitrogen atoms and two carbon atoms . They are known to have a wide range of biological activities, including anticancer and antifungal properties . The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute in binding to the active site of enzyme .
The synthesis of 1,2,4-triazoles often involves the reaction of thiosemicarbazides with α-haloketones . The resulting 1,2,4-triazoles can then be further modified to enhance their biological activity .
In terms of pharmacokinetics, the properties of 1,2,4-triazoles can vary widely depending on their specific structure and the presence of other functional groups. Factors such as solubility, lipophilicity, and molecular size can all influence a compound’s absorption, distribution, metabolism, and excretion (ADME) properties .
The action of 1,2,4-triazoles can also be influenced by environmental factors such as pH and temperature, which can affect the stability of the compound and its interaction with biological targets .
Biochemical Analysis
Biochemical Properties
3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind to the active sites of enzymes, potentially inhibiting or modifying their activity. For instance, the nitrogen atoms in the triazole ring can form hydrogen bonds with amino acid residues in the enzyme’s active site, leading to changes in enzyme function. Additionally, this compound can interact with proteins involved in cell signaling pathways, affecting their activity and downstream effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit specific kinases involved in cell signaling, leading to changes in cellular responses to external stimuli. Furthermore, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered levels of specific mRNAs and proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding interaction with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by binding to DNA or RNA, affecting the transcription and translation processes. These molecular interactions are crucial for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Studies have shown that the stability of this compound can be influenced by factors such as temperature, pH, and exposure to light. Long-term effects on cellular function can include sustained inhibition of enzyme activity or prolonged changes in gene expression.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, toxic or adverse effects may be observed, including damage to tissues or organs. Threshold effects are also important to consider, as there may be a dosage level at which the compound’s effects become significantly more pronounced.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its overall biochemical effects. This compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation in different cellular compartments. The distribution of this compound can affect its activity and function, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biochemical effects.
Biological Activity
3-Chloro-5-methyl-1H-1,2,4-triazole hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₃H₄ClN₃ with a molecular weight of approximately 117.54 g/mol. The compound features a triazole ring that is substituted with a chlorine atom at the 3-position and a methyl group at the 5-position. This specific configuration is crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with various biological targets:
- Antifungal Activity : The compound has been shown to inhibit ergosterol biosynthesis in fungal cells, which is essential for maintaining cell membrane integrity. This mechanism is similar to that of established antifungal agents like azoles.
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial effects against certain bacterial strains, although it has shown limited effectiveness against others .
Biological Activity Overview
| Activity Type | Effectiveness | Target Organisms | Mechanism |
|---|---|---|---|
| Antifungal | Moderate | Various fungi | Inhibition of ergosterol biosynthesis |
| Antibacterial | Limited | Specific bacteria | Disruption of cell wall synthesis (specific pathways) |
Case Studies and Research Findings
- Antifungal Studies : A study demonstrated that this compound exhibited significant antifungal activity against Candida albicans and Aspergillus niger. The compound inhibited fungal growth by disrupting cell membrane integrity through ergosterol biosynthesis inhibition.
- Antimicrobial Evaluation : In another investigation, the compound was analyzed for its antibacterial properties against several Gram-positive and Gram-negative bacteria. Results indicated that while it showed some activity against certain strains, it was ineffective against others such as Escherichia coli and Staphylococcus aureus .
- Synthesis and Derivatives : Research has also focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications at the nitrogen positions have led to compounds with improved potency against cancer cell lines .
Toxicity and Safety
While exploring the biological activities of this compound, it is important to note its classification as an irritant. Safety data suggests that appropriate handling measures should be employed to minimize exposure risks during laboratory use .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C₄H₅ClN₄·HCl and a molecular weight of approximately 117.537 g/mol. It is classified as a nitrogen-containing heterocycle, which is essential in medicinal chemistry due to its diverse biological activities. The triazole ring structure is crucial for its reactivity and interaction with metal ions or proteins in biological systems.
Agricultural Applications
Fungicides
3-Chloro-5-methyl-1H-1,2,4-triazole hydrochloride exhibits antifungal properties by inhibiting ergosterol biosynthesis in fungi. This mechanism disrupts the integrity of the fungal cell membrane, making it a candidate for agricultural fungicides. The compound has been evaluated for its effectiveness against various plant pathogens, highlighting its potential use in crop protection.
Case Study: Efficacy Against Fungal Pathogens
A study demonstrated that formulations containing this compound significantly reduced the incidence of fungal infections in crops. The compound was tested against common pathogens such as Fusarium and Botrytis, showing promising results in field trials.
Pharmaceutical Applications
Antifungal Medications
The compound's ability to inhibit fungal growth makes it an important intermediate in synthesizing antifungal drugs. Its derivatives are being explored for their potential to treat systemic fungal infections in humans.
Case Study: Development of Antifungal Agents
Research highlighted the synthesis of novel derivatives from this compound that exhibited enhanced antifungal activity compared to existing treatments. These derivatives were tested in vitro against various fungal strains, demonstrating lower minimum inhibitory concentrations (MICs) than traditional antifungal agents .
Synthesis of Energetic Salts
This compound serves as a precursor for synthesizing energetic salts with potential applications in explosives. This aspect of its chemistry is particularly relevant for military and industrial applications where high-energy materials are required.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
Table 1: Structural and Physical Properties of Selected 1,2,4-Triazole Derivatives
Key Observations :
- Substituent Effects: Chlorine at position 3 enhances electrophilicity, favoring nucleophilic substitution reactions, while methyl groups improve lipophilicity.
- Solubility : The hydrochloride salt of the target compound offers superior aqueous solubility compared to neutral analogs like 3-ethyl-1H-1,2,4-triazole-5(4H)-thione.
Reactivity Insights :
Preparation Methods
Detailed Preparation Method (Ethyl Glycolate Route)
The most industrially relevant and patented method involves the following steps:
This method is characterized by:
Alternative Synthetic Route (Methylation and Chlorination of Triazole)
Another pathway involves methylation of 1,2,4-triazole followed by selective chlorination:
| Step | Reagents & Conditions | Product | Notes |
|---|---|---|---|
| 1. Methylation | 1,2,4-triazole + methylating agent (methyl iodide or dimethyl sulfate) under basic conditions | 1-methyl-1H-1,2,4-triazole | High selectivity for N1-methylation |
| 2. Lithiation & Halogenation | 1-methyl-1H-1,2,4-triazole + LDA/n-butyllithium + dibromomethane or trimethylchlorosilane | 5-bromo- or 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole | Functionalization at 5-position |
| 3. Chlorination | Treatment with chlorinating agents (e.g., thionyl chloride) | This compound | Final chlorination step |
This method requires careful control of reaction parameters such as temperature and stoichiometry to optimize yield and purity.
Reaction Conditions and Optimization
Key parameters influencing the preparation include:
| Parameter | Optimal Range/Condition | Effect on Reaction |
|---|---|---|
| Temperature | 60–70 °C (chlorination step) | Controls reaction rate and minimizes side reactions |
| Molar Ratios | Triazole:paraformaldehyde ~1:1.2 (hydroxymethylation) | Ensures complete conversion without excess reagents |
| Solvent | Chloroform or methanol | Solubilizes intermediates, controls chlorination kinetics |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Efficient chlorination with high yield (>92%) |
| Reaction Time | Typically 2–4 hours per step | Balances conversion and avoids degradation |
Optimization of these parameters results in high purity product with minimal impurities and waste.
Analytical Validation of Product
The structure and purity of this compound are confirmed by:
| Technique | Key Observations | Purpose |
|---|---|---|
| ¹H NMR | Singlet at δ ~3.8–4.0 ppm for methyl group; absence of hydroxyl proton | Confirms methyl substitution and chlorination completeness |
| Mass Spectrometry (MS) | Molecular ion peak at m/z ~132.5 (C3H5ClN3⁺) | Confirms molecular weight and chlorine presence |
| Elemental Analysis | C: ~27.3%, H: ~3.8%, N: ~31.8% (calculated vs. found) | Verifies elemental composition |
| X-ray Crystallography | Confirms molecular geometry and substitution pattern | Resolves structural ambiguities |
These methods ensure the compound meets specifications for pharmaceutical and chemical applications.
Summary Table of Preparation Methods
Research Findings and Industrial Relevance
- The ethyl glycolate-based synthesis offers a practical and scalable route with fewer environmental concerns and simpler purification steps, making it favorable for pharmaceutical manufacturing.
- Chlorination using thionyl chloride is highly effective, yielding >90% product with minimal byproducts, especially when conducted in chloroform solvent.
- The methylation and lithiation route provides flexibility for further functionalization but demands more stringent reaction controls and handling of reactive organolithium reagents.
- Patents and recent publications emphasize the importance of optimizing reaction conditions to improve yield, reduce waste, and enable industrial-scale production.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride, and how do reaction conditions influence yield?
- Methodology : Two primary routes are documented:
- Route 1 : Cyclization of N-acylimidates with hydrazine hydrochloride in non-polar solvents (e.g., CH₂Cl₂) at room temperature. Triethylamine is added to neutralize HCl when hydrazine salts are used .
- Route 2 : Hydroxymethylation of 1H-1,2,4-triazole with paraformaldehyde, followed by chlorination using thionyl chloride (SOCl₂) in chloroform. This method achieves >92% yield and emphasizes solvent selection to control reaction kinetics .
- Key Variables : Solvent polarity, catalyst/base (e.g., triethylamine), and temperature. Non-polar solvents reduce side reactions, while SOCl₂ requires careful handling to avoid over-chlorination.
Q. How can spectroscopic and crystallographic techniques characterize this compound’s purity and structure?
- Spectroscopy : Use ¹H/¹³C NMR to confirm the triazole ring substitution pattern and chlorine/methyl group positions. IR spectroscopy identifies N–H and C–Cl stretches .
- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves molecular geometry and hydrogen-bonding networks. ORTEP-III visualizes thermal ellipsoids for anisotropic displacement parameters .
- Physicochemical Data : Compare experimental values (e.g., logP = 0.766, density = 1.425 g/cm³) with computational predictions (e.g., Gaussian DFT) to validate purity .
Q. What solvent systems and purification methods are optimal for isolating this compound?
- Synthesis Solvents : Non-polar solvents (CH₂Cl₂, chloroform) minimize side reactions during cyclization .
- Purification : Column chromatography (silica gel, toluene/ethyl acetate eluent) or recrystallization from ethanol/water mixtures. Monitor via TLC for byproduct removal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or unexpected byproducts?
- Troubleshooting Steps :
- Replicate both hydrazine- and hydroxymethylation-based syntheses to compare yields .
- Analyze byproducts via LC-MS or HPLC to identify impurities (e.g., over-chlorinated derivatives).
- Optimize stoichiometry: Excess hydrazine hydrochloride (1.1 eq) improves cyclization efficiency, while controlled SOCl₂ addition prevents degradation .
Q. What computational strategies elucidate this compound’s hydrogen-bonding interactions and supramolecular assembly?
- DFT Modeling : Calculate molecular electrostatic potential (MEP) surfaces to predict hydrogen-bond donor/acceptor sites. Compare with crystallographic data (e.g., SHELX-refined structures) .
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bond patterns (e.g., R₂²(8) motifs) in crystal lattices, revealing packing efficiencies and stability trends .
Q. How to design biological activity assays for evaluating its potential as a COX-2 inhibitor?
- Experimental Design :
- In Vitro Assays : Use mushroom tyrosinase or recombinant COX-2 enzymes to measure IC₅₀ values. Reference triazole derivatives’ inhibitory mechanisms (e.g., competitive vs. non-competitive binding) .
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., 4-methylsulfonyl groups) to assess electronic effects on binding affinity .
- Docking Studies : Perform molecular docking (AutoDock Vina) using COX-2 crystal structures (PDB ID: 1CX2) to predict binding poses and validate with in vitro data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
